REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:18][C:19]([O:21]C(C)(C)C)=[O:20]>CC#N>[NH:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([O:1][CH2:18][C:19]([OH:21])=[O:20])[CH:10]=2)[CH:6]=[CH:7]1 |f:1.2.3|
|
Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
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OC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
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1.14 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)OC(C)(C)C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 20 hours under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitate was filtered off
|
Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
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Smiles
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N1C=CC2=CC=C(C=C12)OCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |